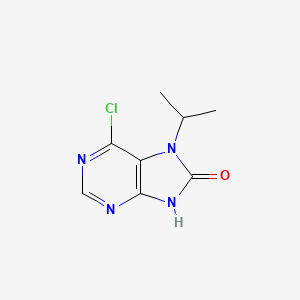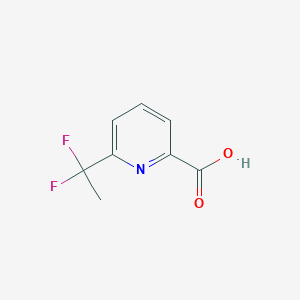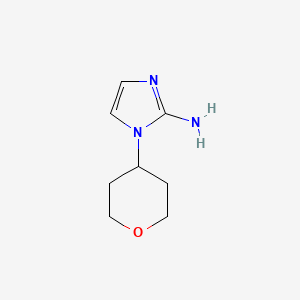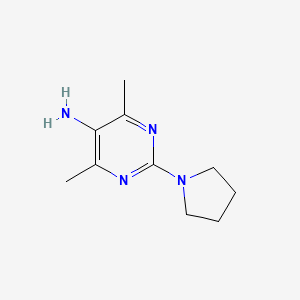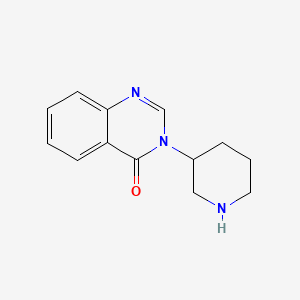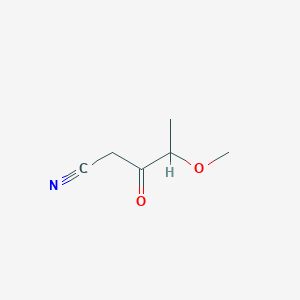
4-Methoxy-3-oxopentanenitrile
説明
Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-oxopentanenitrile is C6H9NO2 . It has a molecular weight of 111.142 Da . More detailed structural analysis would require additional resources such as spectroscopic data.Physical And Chemical Properties Analysis
4-Methoxy-3-oxopentanenitrile has a density of 0.9±0.1 g/cm3 . Its boiling point is 160.1±13.0 °C at 760 mmHg . More detailed physical and chemical properties would require additional experimental data.科学的研究の応用
Corrosion Inhibition
4-Methoxy-3-oxopentanenitrile derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX), have demonstrated exceptional performance as corrosion inhibitors for mild steel in sulfuric acid media. Their inhibitory efficiency can exceed 96.19% at certain concentrations, attributed to the adsorption of oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model. The thermodynamic properties related to the adsorption and dissolution processes offer insight into the inhibitory behavior of these compounds (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Methanol Production
The application of ammonia-oxidizing bacteria (AOB) for the conversion of methane (CH4) to methanol (CH3OH) highlights a biological process for autotrophic conversion with significant yield improvements. This process leverages the selective partial oxidation of CH4 to CH3OH by AOB, which is, however, influenced by the presence of ammonia and the product itself, suggesting optimization avenues for industrial methanol production (Taher & Chandran, 2013).
Antioxidant Properties
Compounds bearing 4-methoxy-3-oxopentanenitrile structures, like ferulic acid (4-hydroxy-3-methoxycinnamic acid, FA), are explored for their antioxidant properties, offering potential benefits against disorders related to oxidative stress. The review of FA and its naturally occurring derivatives underscores their significance in combating cancer, diabetes, and neurodegenerative diseases, revealing the compound's broader health benefits and its presence in various foods (Silva & Batista, 2017).
Organophosphorus Compounds
Studies on organophosphorus compounds, including those related to 4-methoxy-3-oxopentanenitrile derivatives, contribute to the understanding of chemical reactions that yield specific dithiole-thiones, exploring the thermodynamics and mechanisms behind these reactions. This research provides foundational knowledge for developing novel compounds with potential applications in materials science and chemistry (Pedersen & Lawesson, 1974).
Electrochemical Applications
The study of molybdenum nitrides as materials for electrochemical capacitors, comparing them to ruthenium oxide, offers insights into their capacitance behavior and potential as substitutes for more costly materials. Although they exhibit similar behavior to RuO2, limitations in their voltage operating range and electrochemical decomposition highlight the challenges and potential of these materials for energy storage technologies (Liu, Pell, Conway, & Roberson, 1998).
Safety And Hazards
特性
IUPAC Name |
4-methoxy-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(9-2)6(8)3-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHIRQWGZCPXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1530688.png)
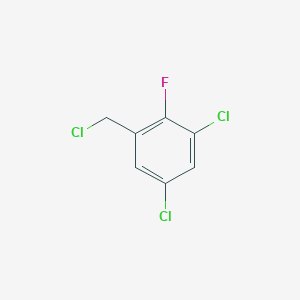
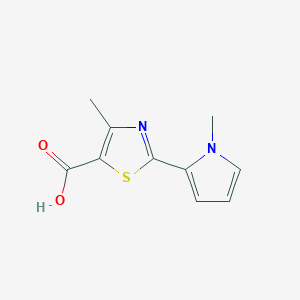
![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)
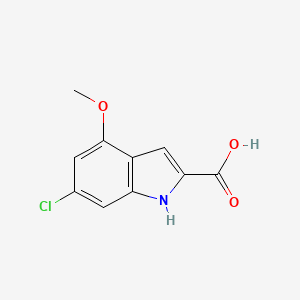
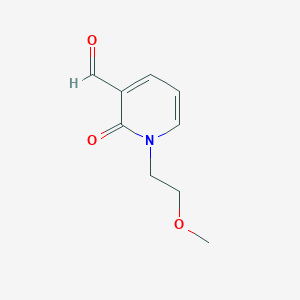
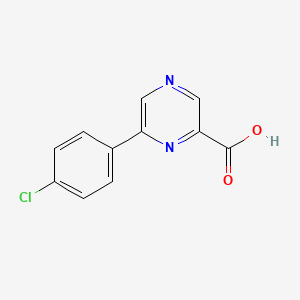
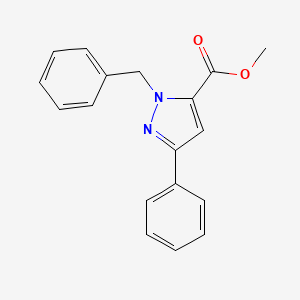
![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
